![molecular formula C15H11FO3 B12319811 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 58483-26-4](/img/structure/B12319811.png)
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenylpropane-dione backbone
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and benzaldehyde.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the condensation of 5-fluoro-2-hydroxyacetophenone with benzaldehyde, followed by cyclization and oxidation steps to form the final product
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom and hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Mechanistic Insights: Studies have shown that the compound can interfere with tubulin polymerization, leading to mitotic blockage and cell cycle arrest in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-fluoro-2-hydroxyacetophenone and other fluorinated phenylpropane-dione derivatives share structural similarities
Uniqueness: The presence of both a fluorine atom and a hydroxyl group in the same molecule imparts unique chemical and biological properties, making it distinct from other related compounds
Eigenschaften
CAS-Nummer |
58483-26-4 |
---|---|
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11FO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI-Schlüssel |
UYKBHLRBETZCOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.